3'-Bromo-biphenyl-4-ylamine

Regiochemistry Building Block Purity Isomer Differentiation

3'-Bromo-biphenyl-4-ylamine (CAS 91394-64-8) is a halogenated aromatic amine featuring a primary amine at the 4-position of a biphenyl scaffold and a bromine substituent at the meta (3') position of the distal ring. This specific regioisomeric configuration distinguishes it from the more widely cataloged 3-bromo- (ortho to amine, CAS 41738-70-9) and 4'-bromo- (para, CAS 3365-82-0) analogs.

Molecular Formula C12H10BrN
Molecular Weight 248.12 g/mol
Cat. No. B12122956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-Bromo-biphenyl-4-ylamine
Molecular FormulaC12H10BrN
Molecular Weight248.12 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)C2=CC=C(C=C2)N
InChIInChI=1S/C12H10BrN/c13-11-3-1-2-10(8-11)9-4-6-12(14)7-5-9/h1-8H,14H2
InChIKeyCISCEQDFKRTNBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why 3'-Bromo-biphenyl-4-ylamine (CAS 91394-64-8) Is a Critical Meta-Substituted Building Block for Cross-Coupling and Drug Discovery


3'-Bromo-biphenyl-4-ylamine (CAS 91394-64-8) is a halogenated aromatic amine featuring a primary amine at the 4-position of a biphenyl scaffold and a bromine substituent at the meta (3') position of the distal ring . This specific regioisomeric configuration distinguishes it from the more widely cataloged 3-bromo- (ortho to amine, CAS 41738-70-9) and 4'-bromo- (para, CAS 3365-82-0) analogs. As a member of the meta-biphenylamine family, it serves as a versatile intermediate accessible via palladium-catalyzed Suzuki-Miyaura cross-coupling, enabling the modular assembly of complex molecular architectures for medicinal chemistry and materials science applications [1].

Why Generic Biphenylamine Substitution Fails: The Case for 3'-Bromo-biphenyl-4-ylamine's Precise Regiochemistry


Interchanging bromo-biphenylamine isomers in a synthetic sequence or a structure-activity relationship (SAR) study is not chemically valid due to profound differences in electronic distribution, steric environment, and reactivity. Halogen position dictates the dihedral angle and planarity of the biphenyl radical cation, directly influencing charge transport properties [1]. In medicinal chemistry, the meta-bromine of 3'-Bromo-biphenyl-4-ylamine provides a distinct exit vector for cross-coupling that is sterically and electronically non-equivalent to the ortho- or para-bromo analogs, fundamentally altering target binding modes and the outcome of downstream derivatizations such as Buchwald-Hartwig aminations [2].

Quantitative Differentiation: 3'-Bromo-biphenyl-4-ylamine vs. Its Closest Isomeric Analogs


Regioisomeric Purity & Structural Confirmation by SMILES and CAS Differentiation

The primary and most critical differentiation for procurement is the unambiguous regioisomeric identity. 3'-Bromo-biphenyl-4-ylamine (Nc1ccc(cc1)-c1cccc(Br)c1) places the bromine at the meta position of the distal ring. This distinguishes it from the common isomer 3-Bromo-biphenyl-4-ylamine (CAS 41738-70-9), where bromine sits ortho to the amine on the same ring . The SMILES notation and CAS registry entry from ChemSrc provide the authoritative structural verification that ensures researchers procure the correct meta-substituted scaffold rather than an unintended ortho- or para-substituted isomer .

Regiochemistry Building Block Purity Isomer Differentiation

Divergent Planarity and Dihedral Angles Caused by Meta- vs. Ortho-Halogen Substitution

Density functional theory (DFT) studies on halogenated biphenyls demonstrate that the substitution position critically controls the planarity of radical cations. Meta-substituted halobiphenyls exhibit a lower degree of planarity compared to ortho-substituted halobiphenyls due to reduced steric interactions between the halogen and the adjacent ring [1]. This class-level inference suggests that the radical cation of a 3'-bromo-biphenylamine will adopt a more twisted conformation than its 2'-bromo isomer, directly impacting its hole-transport mobility and electrochemical stability in organic electronics.

Materials Science DFT Radical Cation Planarity

Modular Synthetic Access via Suzuki-Miyaura Cross-Coupling to Meta-Biphenylamines

The dedicated synthesis of meta-biphenylamines, including the 3'-bromo variant, is accomplished via a Suzuki-Miyaura cross-coupling strategy using 4-bromoaniline and 3-bromophenylboronic acid [1]. This methodology provides access to a library of meta- and para-biphenylamines with diverse substituents, where the bromine handle at the 3' position remains intact and available for subsequent orthogonal derivatization. This is distinct from direct bromination approaches, which risk non-selective polybromination when starting from 4-aminobiphenyl.

Organic Synthesis Cross-Coupling Building Block

Dual Reactive Handles for Orthogonal Derivatization in Drug Discovery

The 3'-bromo-biphenyl-4-amine scaffold provides two chemically orthogonal reactive sites: a primary aromatic amine for amide bond formation or Buchwald-Hartwig N-arylation, and an aryl bromide for subsequent Suzuki, Sonogashira, or Ullmann couplings. The meta positioning of the bromine is frequently favored in kinase inhibitor linker design to achieve specific exit vector geometries. Patents for p38 kinase inhibitors explicitly claim heteroaryl-substituted biphenyl derivatives where the central biphenyl amine core modulates binding to the kinase hinge region [1].

Medicinal Chemistry Bifunctional Building Block Kinase Inhibitors

Validated Application Scenarios for Sourcing 3'-Bromo-biphenyl-4-ylamine


Divergent Medicinal Chemistry: Synthesizing Focused Kinase Inhibitor Libraries

Due to its meta-bromo substitution and free amine, this compound is the optimal choice for constructing p38 kinase inhibitor scaffolds where a bent biphenyl core is required [1]. Researchers can first elaborate the amine via amide coupling or N-arylation, then utilize the remaining 3'-bromine for a late-stage Suzuki diversification to explore SAR, a sequence that cannot be executed with the 3-bromo isomer (ortho to amine) due to steric clashes during the first amination step [1].

Organic Electronics: Hole-Transport Material Intermediate with Controlled Twist Angle

Computational evidence shows that meta-halogenated biphenyls adopt more twisted radical cation geometries than ortho-substituted congeners [2]. This controlled non-planarity is desirable for tuning the ionization potential and preventing crystallization in amorphous hole-transport layers (HTLs). Materials chemists should select 3'-Bromo-biphenyl-4-ylamine to synthesize triarylamine HTL monomers that require a specific dihedral angle to optimize glass transition temperature (Tg) and charge mobility.

Bifunctional Probe Synthesis for Chemical Biology

The orthogonal reactivity of the 4-NH₂ and 3'-Br groups makes this compound ideal for assembling bi-functional probes. The amine can be linked to a ligand or fluorophore, while the aryl bromide can attach a purification tag or a photoaffinity label via metal-catalyzed cross-coupling. The meta substitution ensures the two functional appendages are projected at approximately 120° from one another, minimizing unwanted intramolecular quenching [1].

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